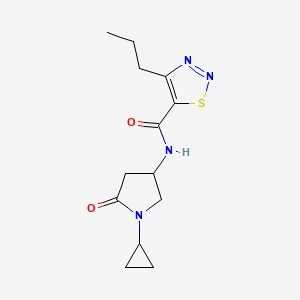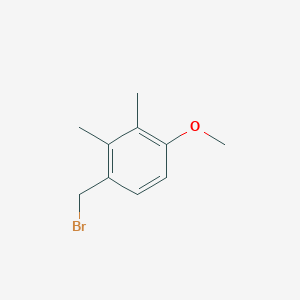![molecular formula C12H9N3OS2 B2370433 N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203078-14-1](/img/structure/B2370433.png)
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in organic electronics, photovoltaics, and as fluorescent sensors. The presence of the thiophene ring and the benzo[c][1,2,5]thiadiazole core imparts unique electronic and optical properties to the compound, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s interaction with its targets involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
It is known that btz-based compounds can be used as potential visible-light organophotocatalysts .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The action, efficacy, and stability of N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Preparation Methods
The synthesis of N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzo[c][1,2,5]thiadiazole and thiophene derivatives.
Reaction Conditions: The key step involves the formation of the carboxamide linkage. This can be achieved through a condensation reaction between the benzo[c][1,2,5]thiadiazole derivative and thiophen-2-ylmethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.
Cross-Coupling Reactions: The benzo[c][1,2,5]thiadiazole core can participate in cross-coupling reactions such as Suzuki or Stille coupling to form various π-conjugated systems.
Scientific Research Applications
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-accepting properties.
Photovoltaics: It is employed in the fabrication of organic photovoltaic cells (OPVs) as an electron acceptor material, enhancing the efficiency of solar energy conversion.
Fluorescent Sensors: The compound’s strong fluorescence makes it suitable for use in chemical sensors for detecting various analytes.
Biological Applications:
Comparison with Similar Compounds
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds such as:
Benzo[d][1,2,3]thiadiazole Derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the thiadiazole ring, leading to variations in electronic properties.
Thiazole Derivatives: Thiazole-based compounds have a sulfur and nitrogen atom in a five-membered ring, similar to thiadiazole, but with different electronic characteristics.
Iso-Benzothiadiazole Derivatives: These isomers have different spatial arrangements, affecting their optical and electronic properties.
This compound stands out due to its unique combination of the thiophene ring and benzo[c][1,2,5]thiadiazole core, which imparts distinct electronic and optical properties, making it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOFJJLNVGPMTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)
![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2370365.png)

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)


